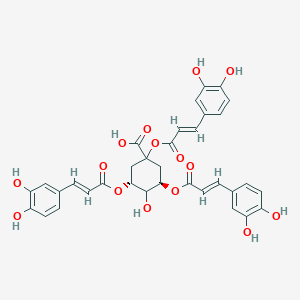
1,3,5-Tricaffeoylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between quinic acid and caffeic acid. This compound is known for its significant antioxidant properties and is found in various plants, including coffee beans and certain medicinal herbs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The process can be carried out using different methods, including chemical synthesis and enzymatic reactions. One common synthetic route involves the selective esterification of quinic acid with caffeic acid under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as coffee beans or medicinal plants. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The caffeoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and anhydrides.
Major Products Formed
The major products formed from these reactions include various quinones, reduced caffeoylquinic acids, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tricaffeoylquinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular diseases due to its antioxidant and anti-inflammatory effects
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Wirkmechanismus
1,3,5-Tricaffeoylquinic acid exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tricaffeoylquinic acid is part of the larger family of caffeoylquinic acids, which includes:
- 3-Caffeoylquinic acid (Neochlorogenic acid)
- 4-Caffeoylquinic acid (Cryptochlorogenic acid)
- 5-Caffeoylquinic acid (Chlorogenic acid)
- 3,4-Dicaffeoylquinic acid
- 3,5-Dicaffeoylquinic acid
- 4,5-Dicaffeoylquinic acid
Compared to these similar compounds, this compound is unique due to its specific esterification pattern, which may confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C34H30O15 |
|---|---|
Molekulargewicht |
678.6 g/mol |
IUPAC-Name |
(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |
InChI-Schlüssel |
MSKVJEAKVWAQTA-JFPZSYFPSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Isomerische SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















